2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Its molecular formula is CHClNO, with a molecular weight of 253.17 g/mol. The structure features a pyridine ring substituted with a methoxy group and two methyl groups, along with an ethanamine side chain. This unique arrangement of functional groups contributes to its potential applications in medicinal chemistry and organic synthesis, particularly due to its reactivity and biological activity .
These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to minimize unwanted side reactions.
Research indicates that 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride exhibits significant biological activity. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors. Such interactions may lead to enzyme inhibition or modulation of receptor activity, making it a candidate for further pharmacological studies. The compound's potential in drug development is particularly noteworthy due to its ability to influence biochemical pathways .
The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:
In industrial settings, continuous flow reactors may be employed to optimize yields and efficiency during synthesis .
This compound has several applications across various fields:
Interaction studies have shown that 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride can affect various biological systems. For example:
These interactions highlight its potential role in developing therapeutic agents targeting specific diseases .
Several compounds share structural similarities with 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features | Similarity Score |
|---|---|---|---|
| 3,5-Dimethylpyridin-4-amine | 43078-60-0 | Contains dimethyl groups on the pyridine | 0.85 |
| 4-Methoxy-N-methylpyridin-2-amino | 1990-90-5 | Methoxy group present | 0.86 |
| 4-Ethylpyridin-2-amino | 13958-86-6 | Ethyl group instead of methyl | 0.83 |
| N,N-Dimethylpyridin-2-amino | 90196-88-6 | Dimethyl substitution at nitrogen | 0.78 |
| 4-Methoxy-N-(3-methylpyridinyl)acetamide | 122475-57-4 | Acetamide functional group | 0.78 |
The uniqueness of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride lies in its specific arrangement of functional groups and its potential biological activity, distinguishing it from other similar compounds .